2,2-Dimethylpenta-3,4-dienoic acid
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Overview
Description
2,2-Dimethylpenta-3,4-dienoic acid is an organic compound with the molecular formula C7H10O2 It is characterized by the presence of a diene structure, which consists of two double bonds separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpenta-3,4-dienoic acid can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of the pyrolytic product of the corresponding acetals, followed by condensation reactions . Another method includes the Grignard reaction, where homoallenylaldehyde is reacted with a Grignard reagent, followed by oxidation using potassium chlorochromate (KCC) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpenta-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium chlorochromate (KCC) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethylpenta-3,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpenta-3,4-dienoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpenta-3,4-dienal: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.
Penta-2,4-dienoic acid: Another similar compound with a different substitution pattern on the diene structure.
Uniqueness
2,2-Dimethylpenta-3,4-dienoic acid is unique due to its specific diene structure and the presence of two methyl groups, which influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
4058-53-1 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
InChI |
InChI=1S/C7H10O2/c1-4-5-7(2,3)6(8)9/h5H,1H2,2-3H3,(H,8,9) |
InChI Key |
LIBWJKFLHQWZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C=C)C(=O)O |
Origin of Product |
United States |
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